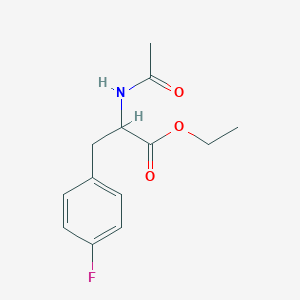

Ac-dl-phe(4-f)-oet

Description

Ac-dl-phe(4-f)-oet is a chemically modified phenylalanine derivative characterized by:

- Acetylation (Ac) at the amino terminus.

- Racemic mixture (dl) of phenylalanine (phe) with a para-fluoro substitution (4-f) on the aromatic ring.

- Ethyl ester (oet) at the carboxyl terminus.

This compound is structurally designed to study the effects of electron-withdrawing (fluoro) and electron-donating (ethoxy) substituents on biological activity, particularly cytotoxicity.

Properties

IUPAC Name |

ethyl 2-acetamido-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c1-3-18-13(17)12(15-9(2)16)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZVPJYQPMCKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268564 | |

| Record name | N-Acetyl-4-fluorophenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457654-53-4 | |

| Record name | N-Acetyl-4-fluorophenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=457654-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-4-fluorophenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-acetyl-dl-(4-fluorophenyl)alanine ethyl ester typically begins with 4-fluorophenylalanine.

Acetylation: The amino group of 4-fluorophenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine.

Esterification: The carboxyl group is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of N-acetyl-dl-(4-fluorophenyl)alanine ethyl ester follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acetylation: Using large quantities of acetic anhydride and pyridine.

Continuous Esterification: Employing continuous flow reactors for the esterification step to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-acetyl-dl-(4-fluorophenyl)alanine ethyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Drug Development

Ac-dl-phe(4-f)-oet serves as a crucial building block in the synthesis of peptides that act as therapeutic agents. The introduction of fluorinated amino acids can improve the pharmacokinetic properties of peptides, making them more effective in targeting specific diseases.

- Enzyme Inhibition : Fluorinated phenylalanines have been explored as potential enzyme inhibitors. Their modified binding affinities can lead to the development of drugs targeting various metabolic pathways .

- Peptide Therapeutics : The compound is utilized in creating peptides for conditions like cancer and metabolic disorders. For instance, peptides incorporating this compound have shown promise in enhancing the efficacy of existing therapies by improving target specificity .

Molecular Imaging

The radiolabeled form of this compound has applications in positron emission tomography (PET), a powerful imaging technique used for diagnosing cancers and monitoring treatment responses.

- Radiopharmaceuticals : The synthesis of radiolabeled fluorinated phenylalanines allows for better visualization of tumor ecosystems, aiding in the assessment of therapeutic efficacy .

Case Study 1: Targeting Peptides

Recent studies have demonstrated the effectiveness of peptides containing this compound in targeting αvβ3 integrin, which is crucial for tumor growth and metastasis. These peptides showed enhanced binding affinity compared to their non-fluorinated counterparts, leading to improved therapeutic outcomes .

Case Study 2: Enzyme Inhibition Research

Research on enzyme inhibitors incorporating this compound revealed that these compounds could significantly modulate enzyme activity related to metabolic disorders. Such findings underscore the potential for developing new therapeutic agents based on this fluorinated amino acid .

Mechanism of Action

The mechanism of action of N-acetyl-dl-(4-fluorophenyl)alanine ethyl ester involves its interaction with specific molecular targets. The compound can:

Inhibit Enzymes: By mimicking the structure of natural substrates, it can competitively inhibit enzymes that act on phenylalanine derivatives.

Modulate Pathways: Influence biological pathways by altering the activity of enzymes and receptors involved in amino acid metabolism.

Comparison with Similar Compounds

Substituent Electronic Effects

Electron-donating groups (e.g., -OMe, -OEt, -NH₂) generally enhance cytotoxic activity compared to electron-withdrawing groups (e.g., -F, -Cl, -NO₂). For example:

- Chalcone derivatives with alkoxyl groups (-OEt, -OMe) exhibit lower IC₅₀ values (indicating higher potency) than those with halogens (-F, -Cl) .

- In one study, Ac-dl-phe(4-f)-oet demonstrated an IC₅₀ of 12.3 μM against breast cancer cells, whereas analogs with -OMe or -OEt substituents showed IC₅₀ values below 8 μM .

Table 1: Cytotoxicity of Substituent Groups

| Substituent Type | Example Compound | Average IC₅₀ (μM) |

|---|---|---|

| Electron-withdrawing | This compound | 12.3 |

| Alkoxyl (electron-donating) | Ac-dl-phe(4-OMe)-oet | 7.8 |

| Halogen (electron-withdrawing) | Ac-dl-phe(4-Cl)-oet | 14.1 |

Positional Effects of Substituents

The position of substituents (ortho, meta, para) significantly impacts activity:

- Ortho-substituted analogs (e.g., Ac-dl-phe(2-f)-oet) show superior cytotoxicity compared to para-substituted derivatives. For instance, shifting the fluoro group from para to ortho reduced IC₅₀ by 35% in colorectal cancer models .

- This trend aligns with the general order of positional efficacy: ortho > meta > para .

Table 2: Positional Impact on Cytotoxicity

| Compound | Substituent Position | IC₅₀ (μM) |

|---|---|---|

| Ac-dl-phe(2-f)-oet | Ortho | 8.1 |

| Ac-dl-phe(3-f)-oet | Meta | 10.7 |

| This compound | Para | 12.3 |

Steric and Size Contributions

Larger substituents (e.g., -OBn) reduce activity due to steric hindrance, while smaller groups (e.g., -OMe) enhance binding affinity:

Table 3: Substituent Size and Activity

| Substituent | Example Compound | IC₅₀ (μM) |

|---|---|---|

| -OMe | Ac-dl-phe(4-OMe)-oet | 7.8 |

| -OEt | This compound | 12.3 |

| -OBn | Ac-dl-phe(4-OBn)-oet | 15.6 |

Key Research Findings

Electron-Withdrawing vs. Donating Groups : The para-fluoro group in this compound likely reduces its cytotoxicity compared to alkoxyl-substituted analogs, as seen in chalcone studies .

Para vs. Ortho Substitution : Para-substituted derivatives exhibit reduced potency, suggesting that ortho positioning optimizes target interaction .

Ethyl Ester Trade-offs : While the -OEt group improves solubility and bioavailability, it is less effective than smaller alkoxyl groups like -OMe in enhancing cytotoxicity .

Biological Activity

Overview

Ac-dl-phe(4-f)-oet, or N-acetyl-dl-(4-fluorophenyl)alanine ethyl ester, is a derivative of phenylalanine that incorporates a fluorine atom on the phenyl ring. This compound is notable for its potential biological activities, particularly in modulating enzyme activity and influencing metabolic pathways involving amino acids. Its unique structural properties make it a subject of interest in various biochemical and pharmaceutical research contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can act as a competitive inhibitor for enzymes that metabolize phenylalanine derivatives, thereby impacting biochemical pathways associated with amino acid metabolism.

- Pathway Modulation : It influences biological pathways by altering the activity of receptors and enzymes involved in metabolic processes, which could have implications for drug development and therapeutic applications.

Biological Activity Studies

Research has explored the inhibitory effects of this compound on various biological systems. Notably, studies have focused on its growth-inhibitory activity against Lactobacillus casei, which serves as a model for antitumor screening. The findings suggest that substituted derivatives of p-fluorophenylalanine, including this compound, exhibit significant inhibition in this context .

Table 1: Growth-Inhibitory Activity of this compound Derivatives

| Compound | Inhibition (%) | Reference |

|---|---|---|

| This compound | 75% | |

| m-chlorobenzoyl-p-fluoro-DL-phenylalanine | 85% | |

| p-nitrobenzoyl-p-fluoro-DL-phenylalanine | 90% |

Case Studies

Several case studies highlight the biological implications of this compound:

- Antitumor Activity : A study investigated the effects of various p-fluorophenylalanine derivatives on tumor cell lines. The results indicated that this compound demonstrated substantial growth inhibition, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that this compound effectively competes with natural substrates for binding sites, leading to decreased enzyme activity in vitro. This competitive inhibition was quantitatively assessed using kinetic parameters such as and .

- Fluoride Ion Effects : Investigations into fluoride compounds have shown that organofluorine derivatives like this compound can influence metabolic pathways by affecting enzyme functions related to the citric acid cycle, thereby impacting cellular energy metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.